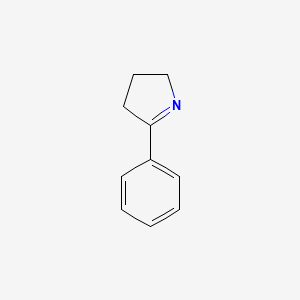

5-苯基-3,4-二氢-2H-吡咯

描述

5-Phenyl-3,4-dihydro-2H-pyrrole is a compound with a planar pyrroline ring. Its molecular conformation is also planar, which represents the first example of a totally planar 2-substituted 1-pyrroline . The compound’s molecular formula is C10H11N .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-pyrroles, including 5-Phenyl-3,4-dihydro-2H-pyrrole, can be achieved via the hydrogenation and cyclization of nitro ketones. These nitro ketones are easily accessible from three components: a ketone, an aldehyde, and a nitroalkane .Molecular Structure Analysis

The molecular structure of 5-Phenyl-3,4-dihydro-2H-pyrrole is planar, including a planar pyrroline ring . The InChI code for the compound is1S/C10H11N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6H,4,7-8H2 . Chemical Reactions Analysis

The molecules of 5-Phenyl-3,4-dihydro-2H-pyrrole assemble as pseudo-dimers through pi-pi interactions, each dimer being rotated by about 90 degrees with respect to its neighbors .Physical and Chemical Properties Analysis

The molecular weight of 5-Phenyl-3,4-dihydro-2H-pyrrole is 145.20 g/mol. It has a XLogP3-AA value of 1.7, indicating its lipophilicity. The compound has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .科学研究应用

治疗化合物

吡咯亚基是开发各种治疗剂不可或缺的组成部分。它们是杀真菌剂、抗生素、抗炎药、降胆固醇药、抗肿瘤剂等的关键成分。 它们因其能够抑制 HIV-1 中的逆转录酶和细胞 DNA 聚合酶蛋白激酶而备受关注 .

抗癌活性

吡咯衍生物已被合成并评估了其对人癌细胞系(例如乳腺癌 (MCF-7)、非小细胞肺肿瘤 (A549)、结肠癌 (HCT-116) 和宫颈癌 (SiHa))的 EGFR 激酶抑制和抗增殖活性 .

固相合成

吡咯衍生物用于固相合成技术,以创建结构多样的化合物。 例如,使用源自王氏树脂的聚合物负载的 γ-酮酸酯合成 4,5-二氢-3(2H)-吡啶酮 .

化学研究

化合物 5-苯基-3,4-二氢-2H-吡咯 本身可供购买,用于化学研究和实验,表明其在各种化学合成和分析过程中的实用性 .

晶体学研究

5-苯基-3,4-二氢-2H-吡咯 的晶体结构已报道,为其平面结构提供了见解,该结构在单取代的 1-吡咯啉中是独特的。 这些信息对于理解分子相互作用和设计新化合物非常宝贵 .

科学研究产品

5-苯基-3,4-二氢-2H-吡咯 的各种衍生物可作为科学研究产品提供,表明它们在化学领域内的实验方案和研究中的应用 .

属性

IUPAC Name |

5-phenyl-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZAWZGYOZRUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294170 | |

| Record name | 5-Phenyl-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-91-4 | |

| Record name | 700-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-3,4-dihydro-2H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the structure of 5-Phenyl-3,4-dihydro-2H-pyrrole compared to other substituted pyrrolines?

A1: 5-Phenyl-3,4-dihydro-2H-pyrrole stands out as the first documented example of a completely planar monosubstituted 1-pyrroline. [] This planar conformation, confirmed through X-ray diffraction studies, distinguishes it from other substituted pyrrolines and influences its interactions and reactivity. []

Q2: How does the presence of the phenyl group at the 5-position influence the reactivity of 5-Phenyl-3,4-dihydro-2H-pyrrole?

A2: The phenyl group at the 5-position introduces steric hindrance, impacting the molecule's reactivity. Specifically, in 1,3-dipolar cycloaddition reactions with N-methyl and N-phenylmaleimides, the reaction proceeds diastereospecifically. [] The approach of the reactants is favored from the less hindered side of the 1,3-dipole, leading to the thermodynamically stable exo cycloadduct. []

Q3: Can 5-Phenyl-3,4-dihydro-2H-pyrrole be used as a precursor for other important compounds?

A3: Yes, 5-Phenyl-3,4-dihydro-2H-pyrrole serves as a versatile building block in organic synthesis.

- It acts as a precursor to pentagonal cyclic azomethine ylids, which are valuable intermediates in various chemical transformations. []

- It can be oxidized to generate substituted pyrroles. []

- Furthermore, derivatives like tert-butyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate are employed in enantioselective synthesis, enabling the preparation of chiral 5-phenyl-2-alkylprolines. [] These proline derivatives hold promise as organocatalysts and building blocks for biologically active compounds, including potential CCK antagonists. []

Q4: Are there any applications of 5-Phenyl-3,4-dihydro-2H-pyrrole derivatives in the development of analytical tools?

A4: Yes, a derivative of 5-Phenyl-3,4-dihydro-2H-pyrrole, 2-Diethoxyphosphoryl-2-methyl-5-phenyl-3,4-dihydro-2H-pyrrole-1-oxide (DEPMPO-Ph), has been synthesized as a new radical spin-trap. [] This lipophilic nitrone shows potential for studying oxygen-centered radicals, which are implicated in various pathological processes. [] The increased lipophilicity of DEPMPO-Ph, attributed to the phenyl group, is expected to facilitate the trapping of radicals in lipid-rich environments. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1361753.png)

![N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine](/img/structure/B1361765.png)